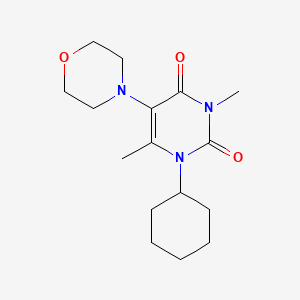
Uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino- is a derivative of uracil, a naturally occurring pyrimidine base found in RNA. This compound is characterized by the presence of a cyclohexyl group at position 1, dimethyl groups at positions 3 and 6, and a morpholino group at position 5. The molecular formula of this compound is C16H25N3O3, and it has a molecular weight of 307.44 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including 1-cyclohexyl-3,6-dimethyl-5-morpholino-uracil, typically involves the functionalization of the uracil ring. One common method is the alkylation of uracil at the nitrogen atoms. The dimethyl groups can be introduced through methylation reactions using methyl iodide and a strong base like sodium hydride . The morpholino group can be added via a nucleophilic substitution reaction with morpholine .
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
化学反応の分析
Types of Reactions
Uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Morpholine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted uracil derivatives.
科学的研究の応用
Uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino- involves its interaction with various molecular targets. In biological systems, it can interact with nucleic acids, potentially inhibiting the replication of viruses or the proliferation of cancer cells . The morpholino group may enhance its binding affinity to specific targets, while the cyclohexyl and dimethyl groups can influence its solubility and stability .
類似化合物との比較
Similar Compounds
Thymine: A naturally occurring pyrimidine base in DNA.
Cytosine: Another pyrimidine base found in both DNA and RNA.
1-Methyluracil: A methylated derivative of uracil.
Uniqueness
Uracil, 1-cyclohexyl-3,6-dimethyl-5-morpholino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the morpholino group can improve its solubility and binding interactions .
特性
CAS番号 |
32250-76-3 |
|---|---|
分子式 |
C16H25N3O3 |
分子量 |
307.39 g/mol |
IUPAC名 |
1-cyclohexyl-3,6-dimethyl-5-morpholin-4-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H25N3O3/c1-12-14(18-8-10-22-11-9-18)15(20)17(2)16(21)19(12)13-6-4-3-5-7-13/h13H,3-11H2,1-2H3 |
InChIキー |
GZIZRUUMRJJNQT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=O)N1C2CCCCC2)C)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


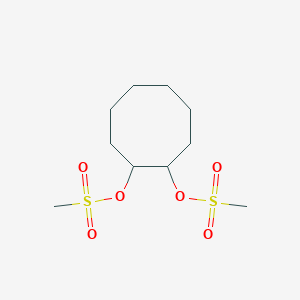

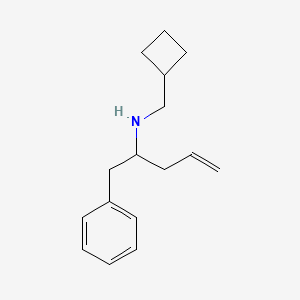
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)
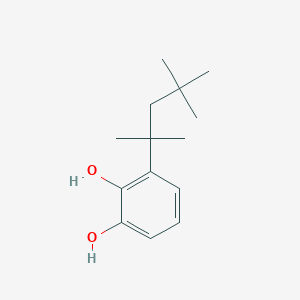
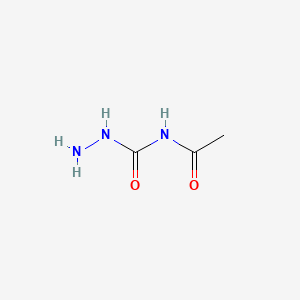
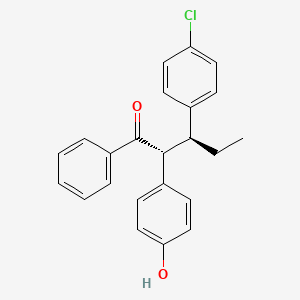

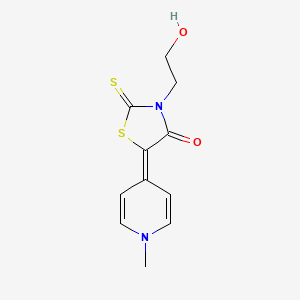
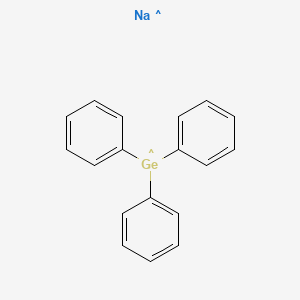
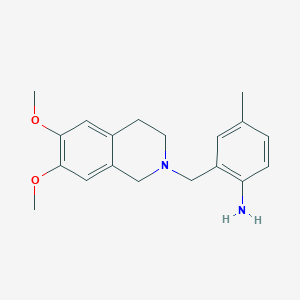

![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)
![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)
